molecular formula C15H24O2 B3830994 2-(5-Hydroxynonan-5-yl)phenol

2-(5-Hydroxynonan-5-yl)phenol

Cat. No.: B3830994
M. Wt: 236.35 g/mol
InChI Key: BRRBYWJUQMCREF-UHFFFAOYSA-N
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Description

2-(1-butyl-1-hydroxypentyl)phenol is a type of phenolic compound. Phenolic compounds are a diverse class of bioactive secondary metabolites and are of high and significant importance . They can be described as compounds that contain a phenol moiety . Phenol itself is a benzene ring that is substituted with a hydroxyl group .


Synthesis Analysis

Phenolic compounds can be synthesized through various methods. One method involves the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids can be smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .


Molecular Structure Analysis

The molecular structure of 2-(1-butyl-1-hydroxypentyl)phenol would be similar to other phenolic compounds, with a hydroxyl (OH) functional group attached to a benzene ring . The position of the hydroxyl group and the butyl-hydroxypentyl group on the benzene ring would determine the specific properties of the compound .


Chemical Reactions Analysis

Phenols, including 2-(1-butyl-1-hydroxypentyl)phenol, can undergo many types of reactions as both the electron-rich benzene ring and the polar -OH group can participate in chemical reactions . Some of the reactions of phenols include reactions with bases, reactive metals, diazonium salts, nitration, and bromination .


Physical and Chemical Properties Analysis

Phenolic compounds, including 2-(1-butyl-1-hydroxypentyl)phenol, have certain physical and chemical properties. An important chemical feature of phenolic compounds is the acidity of the phenol moiety . The unequal shift of electrons in the O-H bond in phenol is caused by the difference in electronegativity between H and O .

Mechanism of Action

The pharmacological actions of phenolic antioxidants stem mainly from their free radical scavenging and metal chelating properties as well as their effects on cell signaling pathways and gene expression . The in-vitro studies showed that phenolic compounds from foods are regulating several pathways .

Safety and Hazards

Phenol, which is a component of 2-(1-butyl-1-hydroxypentyl)phenol, is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing genetic defects . It is also toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research could focus on the development of efficient methods for the synthesis of phenolic compounds like 2-(1-butyl-1-hydroxypentyl)phenol, as well as modern and accurate methods for their detection and analysis . Additionally, the potential applications of these compounds in various industries such as pharmaceutical and food industries could be explored .

Properties

IUPAC Name

2-(5-hydroxynonan-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-3-5-11-15(17,12-6-4-2)13-9-7-8-10-14(13)16/h7-10,16-17H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRBYWJUQMCREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(C1=CC=CC=C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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